molecular formula C16H19O6PS B2484944 (Bis(benzyloxy)phosphoryl)methyl methanesulfonate CAS No. 1572247-63-2

(Bis(benzyloxy)phosphoryl)methyl methanesulfonate

Cat. No.: B2484944
CAS No.: 1572247-63-2
M. Wt: 370.36
InChI Key: RXZOCULTXAHDSQ-UHFFFAOYSA-N
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Description

(Bis(benzyloxy)phosphoryl)methyl methanesulfonate is an organophosphorus compound with the molecular formula C16H19O6PS It is characterized by the presence of benzyloxy groups attached to a phosphoryl moiety, which is further linked to a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Bis(benzyloxy)phosphoryl)methyl methanesulfonate typically involves the reaction of benzyloxyphosphoryl chloride with methanesulfonic acid in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

PhCH2OPOCl2+CH3SO3H(PhCH2O)2POCH2SO3H\text{PhCH}_2\text{OPOCl}_2 + \text{CH}_3\text{SO}_3\text{H} \rightarrow \text{(PhCH}_2\text{O)}_2\text{POCH}_2\text{SO}_3\text{H} PhCH2​OPOCl2​+CH3​SO3​H→(PhCH2​O)2​POCH2​SO3​H

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: (Bis(benzyloxy)phosphoryl)methyl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The phosphoryl group can participate in oxidation and reduction reactions, altering the oxidation state of phosphorus.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the phosphoryl group.

    Reducing Agents: Reducing agents like lithium aluminum hydride can reduce the phosphoryl group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates, while oxidation reactions can produce phosphine oxides .

Scientific Research Applications

(Bis(benzyloxy)phosphoryl)methyl methanesulfonate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound can be used in biochemical studies to investigate the role of phosphoryl groups in biological systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Bis(benzyloxy)phosphoryl)methyl methanesulfonate involves its interaction with molecular targets through its phosphoryl and methanesulfonate groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modifying their activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development .

Comparison with Similar Compounds

Uniqueness: (Bis(benzyloxy)phosphoryl)methyl methanesulfonate is unique due to the presence of both benzyloxy and methanesulfonate groups, which confer distinct chemical properties and reactivity. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

bis(phenylmethoxy)phosphorylmethyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19O6PS/c1-24(18,19)22-14-23(17,20-12-15-8-4-2-5-9-15)21-13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZOCULTXAHDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19O6PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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